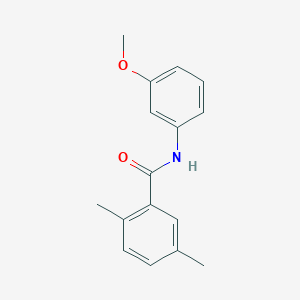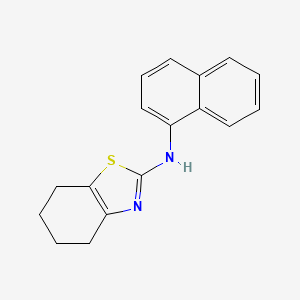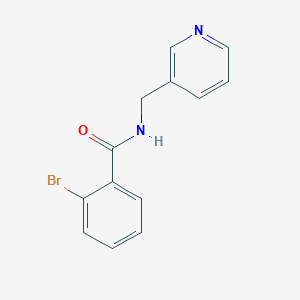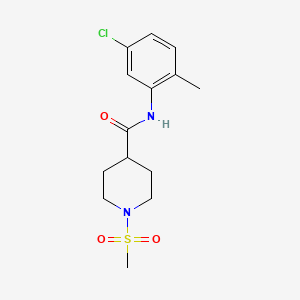![molecular formula C17H15NO5S B5725597 dimethyl 5-{[3-(2-thienyl)acryloyl]amino}isophthalate](/img/structure/B5725597.png)
dimethyl 5-{[3-(2-thienyl)acryloyl]amino}isophthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 5-{[3-(2-thienyl)acryloyl]amino}isophthalate, also known as DMAT, is a chemical compound that has been widely studied for its potential applications in scientific research. DMAT is a member of the isophthalate family of compounds, which are characterized by their ability to bind to specific proteins and enzymes in the body.
Mécanisme D'action
Dimethyl 5-{[3-(2-thienyl)acryloyl]amino}isophthalate works by binding to specific proteins and enzymes in the body, including the chaperone protein Hsp90 and the proteasome enzyme. By binding to these proteins and enzymes, dimethyl 5-{[3-(2-thienyl)acryloyl]amino}isophthalate is able to inhibit their activity, which can lead to the inhibition of cancer cell growth and the treatment of other diseases.
Biochemical and Physiological Effects:
dimethyl 5-{[3-(2-thienyl)acryloyl]amino}isophthalate has been shown to have a number of biochemical and physiological effects in the body. For example, dimethyl 5-{[3-(2-thienyl)acryloyl]amino}isophthalate has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, dimethyl 5-{[3-(2-thienyl)acryloyl]amino}isophthalate has also been shown to inhibit the production of pro-inflammatory cytokines, which can help to reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of dimethyl 5-{[3-(2-thienyl)acryloyl]amino}isophthalate for lab experiments is that it is a relatively stable compound that can be easily synthesized and stored. In addition, dimethyl 5-{[3-(2-thienyl)acryloyl]amino}isophthalate has been shown to have a high degree of specificity for its target proteins and enzymes, which can help to reduce off-target effects. However, one of the limitations of dimethyl 5-{[3-(2-thienyl)acryloyl]amino}isophthalate is that it can be toxic at high concentrations, which can limit its use in certain types of experiments.
Orientations Futures
There are a number of future directions for research on dimethyl 5-{[3-(2-thienyl)acryloyl]amino}isophthalate. One area of research is in the development of new and more effective cancer treatments that are based on dimethyl 5-{[3-(2-thienyl)acryloyl]amino}isophthalate and other isophthalate compounds. In addition, dimethyl 5-{[3-(2-thienyl)acryloyl]amino}isophthalate has also been studied for its potential applications in the treatment of other diseases, including Alzheimer's disease and Parkinson's disease. Finally, there is also potential for dimethyl 5-{[3-(2-thienyl)acryloyl]amino}isophthalate to be used as a tool for studying the role of specific proteins and enzymes in the body, which could lead to new insights into the mechanisms of disease.
Méthodes De Synthèse
Dimethyl 5-{[3-(2-thienyl)acryloyl]amino}isophthalate can be synthesized using a variety of methods, including the reaction of isophthalic acid with thionyl chloride followed by the addition of 2-thiopheneacetic acid and dimethylamine. This reaction results in the formation of dimethyl 5-{[3-(2-thienyl)acryloyl]amino}isophthalate as a white crystalline powder with a molecular weight of 355.39 g/mol.
Applications De Recherche Scientifique
Dimethyl 5-{[3-(2-thienyl)acryloyl]amino}isophthalate has been studied extensively for its potential applications in scientific research. One of the most promising areas of research for dimethyl 5-{[3-(2-thienyl)acryloyl]amino}isophthalate is in the field of cancer treatment. dimethyl 5-{[3-(2-thienyl)acryloyl]amino}isophthalate has been shown to inhibit the growth of cancer cells by binding to specific proteins and enzymes that are involved in the development and progression of cancer. In addition, dimethyl 5-{[3-(2-thienyl)acryloyl]amino}isophthalate has also been studied for its potential applications in the treatment of other diseases, including Alzheimer's disease, Parkinson's disease, and inflammatory disorders.
Propriétés
IUPAC Name |
dimethyl 5-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5S/c1-22-16(20)11-8-12(17(21)23-2)10-13(9-11)18-15(19)6-5-14-4-3-7-24-14/h3-10H,1-2H3,(H,18,19)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGLVZABVIWSMI-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C=CC2=CC=CS2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)/C=C/C2=CC=CS2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 5-{[(2E)-3-(thiophen-2-yl)prop-2-enoyl]amino}benzene-1,3-dicarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5725526.png)
![(3,4-dimethoxyphenyl)[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]amine](/img/structure/B5725535.png)

![N'-[(2,3-dimethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5725545.png)
![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5725560.png)
![N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B5725563.png)


![N-[4-(acetylamino)phenyl]-2-[3-methyl-2-(methylthio)phenoxy]acetamide](/img/structure/B5725600.png)
![N-cycloheptyl-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5725613.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5725618.png)

